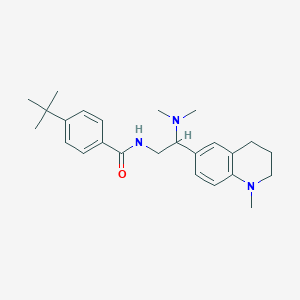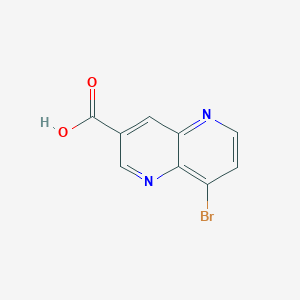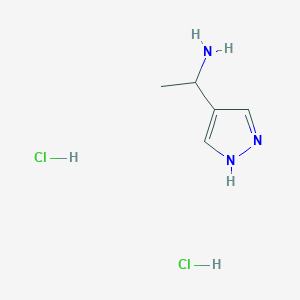
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with piperazine and thiophene moieties have been investigated for their anticancer properties. For instance, derivatives containing the phenylpiperazine moiety have shown to be potent inhibitors of tubulin polymerization, indicating their potential as anticancer agents. These compounds demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, with some analogs exhibiting low nanomolar GI50 values. Their mode of action includes the induction of G2/M phase cell cycle blockade, suggesting their utility in cancer treatment strategies (Prinz et al., 2017).
Antimicrobial and Antituberculosis Activities
Research on piperazine derivatives also extends to antimicrobial and antituberculosis studies. For example, certain cyclopropyl piperazin-1-yl methanone derivatives have demonstrated in vitro anticancer and significant antituberculosis activities, highlighting the versatility of these compounds in addressing different pathological conditions (Mallikarjuna et al., 2014).
Structural and Docking Studies
Compounds featuring thiophene linked with piperazine and other groups have been subject to structural and docking studies to understand their interactions at the molecular level. Such studies aid in unraveling their mechanism of action and potential binding sites, which is crucial for drug design and development. These compounds have shown promising results in theoretical and experimental models, indicating their potential in the design of new therapeutic agents (Shahana & Yardily, 2020).
Direcciones Futuras
The future directions for research on compounds similar to “(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone” could involve further exploration of their biological activities. For example, the synthesized compounds could be evaluated for their in vitro antimicrobial and anticancer activities . Additionally, molecular docking studies could be performed to identify promising lead compounds for the development of new drugs .
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety are often seen in pharmaceuticals and have a wide range of targets. For example, some piperazine derivatives are known to inhibit acetylcholinesterase .
Mode of Action
The mode of action would depend on the specific target. For acetylcholinesterase inhibitors, they work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter, thereby increasing the concentration of acetylcholine .
Biochemical Pathways
Again, this would depend on the specific target. In the case of acetylcholinesterase inhibitors, they affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For acetylcholinesterase inhibitors, the increased concentration of acetylcholine can lead to improved cognition and memory, which is why these inhibitors are often used in the treatment of Alzheimer’s disease .
Propiedades
IUPAC Name |
[(1R)-2-phenylcyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(16-13-15(16)14-5-2-1-3-6-14)20-8-10-21(11-9-20)19(23)17-7-4-12-24-17/h1-7,12,15-16H,8-11,13H2/t15?,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCSICKXIKWGLT-OEMAIJDKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-bromo-3-methylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2524240.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)


![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)


![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![2-[6-METHOXY-3-(4-METHOXYBENZENESULFONYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-PHENYLACETAMIDE](/img/structure/B2524254.png)


![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)
